N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrofuran moiety, and a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Synthesis of the Nitrofuran Moiety: : The nitrofuran component is often prepared via nitration of a furan derivative, followed by functional group transformations to introduce the nitro group at the desired position.
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Coupling Reactions: : The final compound is assembled through coupling reactions that link the oxadiazole and nitrofuran moieties to the piperidine carboxamide. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group in the nitrofuran can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Conversion of nitro groups to amines
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent, leveraging the bioactivity of the oxadiazole and nitrofuran moieties.
Biological Studies: It is used in studies investigating the inhibition of specific enzymes or pathways involved in disease processes.
Chemical Biology: The compound serves as a probe to study molecular interactions and mechanisms within biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules, while the nitrofuran moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce cellular damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Nitrofuran Derivatives: Compounds containing the nitrofuran moiety are widely studied for their antibacterial and antiprotozoal activities.
Uniqueness
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6/c1-9-17-12(26-18-9)8-16-14(21)10-4-6-19(7-5-10)15(22)11-2-3-13(25-11)20(23)24/h2-3,10H,4-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWUCITKDXARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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